Azane;hexane-1,6-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
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Laboratory Synthesis
Reduction of Adipic Acid: Hexane-1,6-diol can be synthesized by reducing adipic acid using lithium aluminum hydride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent side reactions.
Hydrogenation of Adipic Acid Esters: Another method involves the hydrogenation of adipic acid esters using a suitable catalyst like palladium on carbon.
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Industrial Production
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Hexane-1,6-diol can undergo oxidation to form adipic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction
- The compound can be reduced to hexane by using strong reducing agents like lithium aluminum hydride.
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Substitution
- Hexane-1,6-diol can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form diesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Adipic acid.
Reduction: Hexane.
Substitution: Hexane diesters.
Scientific Research Applications
Chemistry
Polyester Production: Hexane-1,6-diol is used as a monomer in the synthesis of polyesters, which are utilized in various applications such as fibers, resins, and films.
Polyurethane Production: It acts as a chain extender in polyurethane formulations, enhancing mechanical strength and hydrolysis resistance.
Biology and Medicine
Drug Delivery Systems: Hexane-1,6-diol is explored in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Biodegradable Polymers: It is used in the synthesis of biodegradable polymers for medical implants and tissue engineering.
Industry
Coatings and Adhesives: The compound is used in the production of coatings and adhesives, providing flexibility and durability.
Plasticizers: It serves as a plasticizer in various polymer formulations to improve flexibility and processability.
Mechanism of Action
Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions. In polyurethanes, it acts as a chain extender, reacting with isocyanates to form urethane linkages. This reaction enhances the mechanical properties and hydrolysis resistance of the resulting polymer .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Another linear diol with similar applications in polyester and polyurethane production. hexane-1,6-diol provides better flexibility due to its longer carbon chain.
1,5-Pentanediol: Similar in structure but with one less carbon atom, leading to different physical properties and reactivity.
1,3-Propanediol: Used in similar applications but offers different mechanical properties due to its shorter chain length.
Uniqueness
Hexane-1,6-diol is unique due to its optimal chain length, which provides a balance between flexibility and mechanical strength. This makes it particularly valuable in applications requiring both properties, such as in high-performance polyurethanes and polyesters .
Properties
CAS No. |
68937-24-6 |
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Molecular Formula |
C6H17NO2 |
Molecular Weight |
135.20 g/mol |
IUPAC Name |
azane;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |
InChI Key |
XUTABFBWDXRQII-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCO.N |
Origin of Product |
United States |
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